Lercanidipine
Overview
Description
Lercanidipine is a calcium channel blocker belonging to the dihydropyridine class. It is primarily used as an antihypertensive agent to manage high blood pressure. By relaxing and dilating blood vessels, it allows blood to flow more easily, thereby reducing blood pressure and easing the workload on the heart .
Mechanism of Action
Target of Action
Lercanidipine is a calcium antagonist of the dihydropyridine group . Its primary targets are the L-type calcium channels in the smooth muscle cells of blood vessels . These channels play a crucial role in regulating the influx of calcium into cardiac and smooth muscle cells .
Mode of Action
This compound interacts with its targets by inhibiting the transmembrane influx of calcium into cardiac and smooth muscle . This inhibition is possibly achieved by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum . The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells, causing dilation of the coronary and systemic arteries .
Biochemical Pathways
The inhibition of calcium influx by this compound affects several biochemical pathways. It has been shown to regulate the PERK/CHOP and Bax/Bcl 2/Cyt c pathways, which are involved in cell stress and apoptosis . Additionally, it enhances the levels of PI3K/AKT/HIF1-α expressions, which are involved in cell survival and angiogenesis .
Pharmacokinetics
This compound exhibits a bioavailability of approximately 10% due to the first-pass effect . It is highly protein-bound (>98%) and is mainly metabolized by the liver enzyme CYP3A4 . The elimination half-life of this compound is between 8 to 10 hours, and it is excreted in the urine (50%) . These properties impact the drug’s bioavailability and duration of action.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of strong inhibitors of the liver enzyme CYP3A4 can affect its metabolism . Additionally, its lipophilicity allows for its accumulation in and slow diffusion from cell membranes, which contributes to its slower onset and longer duration of action compared to other drugs in its class .
Biochemical Analysis
Biochemical Properties
Lercanidipine interacts with L-type calcium channels in cell membranes, blocking the influx of calcium ions . This interaction involves the deformation of the channel, inhibition of ion-control gating mechanisms, and interference with the release of calcium from the sarcoplasmic reticulum .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. By inhibiting the influx of extracellular calcium, it decreases intracellular calcium, which inhibits the contractile processes of the myocardial smooth muscle cells . This leads to dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with L-type calcium channels in cell membranes . By deforming the channel, inhibiting ion-control gating mechanisms, and interfering with the release of calcium from the sarcoplasmic reticulum, this compound inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes .
Temporal Effects in Laboratory Settings
This compound has shown to have a slower onset and longer duration of action than other calcium channel antagonists . This is due to its high lipophilicity, which enables easy penetration and considerable concentration and persistence in the phospholipids bilayer of the smooth muscle cell membranes .
Dosage Effects in Animal Models
In animal models, this compound has shown to rescue hippocampus pyramidal neurons from mild ischemia-induced delayed neuronal death . The study demonstrated that the long-acting, lipophilic calcium-channel blocker this compound inhibits occlusion-induced delayed neuronal death in stroke-prone spontaneously hypertensive rats .
Metabolic Pathways
This compound is metabolized primarily by cytochrome P450 3A4 . It undergoes extensive first-pass metabolism to largely inactive metabolites .
Transport and Distribution
Due to its high lipophilicity, this compound exhibits easy penetration and considerable concentration and persistence in the phospholipids bilayer of the smooth muscle cell membranes . This allows it to be gradually released to reach the L-type calcium channels .
Subcellular Localization
This compound, being a lipophilic drug, is localized in the phospholipids bilayer of the smooth muscle cell membranes . Its high lipophilicity allows it to penetrate these membranes easily and persist there, from where it is gradually released to reach the L-type calcium channels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lercanidipine is synthesized through a multi-step process. The synthesis involves the esterification of diketene and 3-hydroxypropionitrile in the presence of an alkali to generate propionitrile acetoacetate. This intermediate undergoes condensation and cyclization with 3-nitrobenzaldehyde and 3-amido-methyl crotonate, followed by esterification under the catalysis of thionyl chloride and dimethylformamide, resulting in high-purity this compound hydrochloride .
Industrial Production Methods: In industrial settings, this compound hydrochloride is produced using solid dispersion techniques to enhance its solubility and bioavailability. The drug is incorporated into a polymeric matrix using solvents like methanol, and polymers such as soluplus, kolliphor, and polyethylene glycol 6000 .
Chemical Reactions Analysis
Types of Reactions: Lercanidipine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of its corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Strong nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical properties and potential therapeutic applications .
Scientific Research Applications
Lercanidipine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving calcium channel blockers and their interactions with other molecules.
Biology: this compound is studied for its effects on cellular calcium channels and its role in regulating intracellular calcium levels.
Comparison with Similar Compounds
- Amlodipine
- Nifedipine
- Lacidipine
- Felodipine
Lercanidipine stands out for its unique combination of efficacy, safety, and tolerability, making it a valuable option in the management of hypertension.
Properties
IUPAC Name |
5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H41N3O6/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27/h7-19,22,30,33,37H,20-21,23H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXUKAKRHYTAKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H41N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048327 | |
Record name | Lercanidipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
611.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Lercanidipine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014669 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.56e-04 g/L | |
Record name | Lercanidipine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014669 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
By deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum, Lercanidipine inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload. | |
Record name | Lercanidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00528 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
100427-26-7 | |
Record name | Lercanidipine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100427-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Lercanidipine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100427267 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lercanidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00528 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lercanidipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 100427-26-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | LERCANIDIPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7XTJ4R0BH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Lercanidipine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014669 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Lercanidipine exerts its primary effect by binding to the dihydropyridine subunit of L-type calcium channels, predominantly located in vascular smooth muscle cells. [, , , ] This interaction effectively blocks the influx of calcium ions into these cells. [, , , , ]
A: By inhibiting calcium influx, this compound prevents smooth muscle contraction, leading to vasodilation. [, , , , ] This effect is particularly pronounced in arterial vessels, contributing to its antihypertensive action. [, , , , , ]
ANone: this compound's molecular formula is C37H48N2O6 and its molecular weight is 612.8 g/mol.
A: Although specific spectroscopic data is not detailed in the provided papers, research confirms that this compound exists as a racemic mixture of two enantiomers: (R)-Lercanidipine and (S)-Lercanidipine. [, , , , , ] The (S)-enantiomer demonstrates higher potency as a calcium channel blocker. [, , , ]
A: Studies indicate good compatibility of this compound with common pharmaceutical excipients such as surfactants, cosurfactants, and oils under stressed storage conditions. []
A: this compound degradation in solution follows a first-order reaction. [] In solid state, its degradation is influenced by temperature and moisture content. []
ANone: this compound's primary mechanism of action involves binding to calcium channels rather than exhibiting catalytic activity. As a result, information regarding its catalytic properties and applications is not available in the provided research papers.
ANone: While the provided research papers focus primarily on the pharmacological characterization of this compound, computational modeling approaches could be used to further investigate its binding interactions with calcium channels and to explore potential structure-activity relationships.
A: Research indicates that the (S)-enantiomer of this compound exhibits higher potency compared to the (R)-enantiomer in blocking L-type calcium channels. [, , , ] This highlights the significance of stereochemistry for its activity. Further research with synthesized analogs could provide more detailed insights into the structure-activity relationship.
ANone: Several approaches have been explored to enhance this compound's bioavailability, including:
- Nanonization: Formulating this compound as nanoparticles in fast-dissolving oral films and thermoresponsive nasal gels demonstrated a significant increase in relative bioavailability compared to conventional oral administration. []
- Dispersible Tablets: The development of this compound hydrochloride dispersible tablets using specific fillers, adhesives, and disintegrants has been shown to improve dissolution rate and bioavailability. []
A: Research has identified both moisture content and temperature as crucial factors affecting this compound's degradation rate in different formulations. [] Careful selection of excipients and packaging can play a significant role in enhancing its stability. []
ANone: The provided research papers primarily focus on preclinical and clinical aspects of this compound. Information regarding specific SHE regulations and compliance is not discussed in detail.
A: this compound is well absorbed after oral administration, reaching peak plasma concentrations within approximately 3 hours. [] Its distribution is rapid and extensive, with a high degree of binding to plasma proteins. []
A: this compound is primarily eliminated through biotransformation, mainly in the liver. [] The parent drug is not detected in urine or feces. []
A: Yes, administration of this compound with high-fat meals has been shown to influence its pharmacokinetic profile. []
ANone: Researchers have utilized various in vitro models to investigate this compound's effects, including:
- Isolated Tissues: Studies using isolated rat aorta, bladder, and colon tissues have been employed to assess its calcium channel blocking activity and vasodilatory effects. [, ]
- Cell Cultures: Cultures of endothelial and vascular smooth muscle cells have been used to investigate its effects on cell proliferation, migration, and intracellular signaling pathways. [, ]
ANone: this compound's antihypertensive and cardioprotective properties have been extensively studied in animal models, including:
- Spontaneously Hypertensive Rats (SHR): This model is frequently used to evaluate antihypertensive drugs. This compound demonstrated potent and sustained BP reduction in SHR. [, , ]
- Renal Hypertensive Dogs: In this model, this compound effectively lowered BP, showing long-lasting effects compared to some other calcium channel blockers. []
- Perfused Rabbit Hearts: This model allows for assessment of cardioprotective effects. this compound demonstrated protection against ischemia-reperfusion injury. [, ]
ANone: Numerous clinical trials have investigated this compound's efficacy and safety in hypertension management:
- Monotherapy and Combination Therapy: Trials have evaluated this compound as monotherapy and in combination with other antihypertensive agents, demonstrating its efficacy in various patient populations, including those with mild to moderate hypertension, elderly patients, and diabetic patients. [, , , , , ]
- Phase IV Study: A large Phase IV study in Switzerland confirmed its effectiveness and good tolerability in a real-world setting. []
- Metabolic Effects: Clinical studies have also explored the potential metabolic benefits of this compound, particularly when combined with renin-angiotensin system blockers. []
ANone: While the provided papers primarily focus on conventional oral and transmucosal administration routes, research exploring targeted drug delivery strategies to enhance this compound's efficacy and minimize potential side effects could be beneficial.
ANone: The provided papers do not delve into specific biomarkers for predicting this compound's efficacy or monitoring treatment response. Research exploring potential biomarkers could provide valuable insights into patient selection and personalized treatment approaches.
ANone: Several analytical techniques have been used in this compound research, including:
- High-Performance Liquid Chromatography (HPLC): HPLC methods have been developed and validated for quantifying this compound and its metabolites in various matrices, including plasma and pharmaceutical formulations. []
- Imaging Techniques: Electron microscopy (SEM, TEM) has been used to visualize the morphology and distribution of this compound nanoparticles in pharmaceutical formulations. []
ANone: The provided papers focus on the pharmaceutical and pharmacological aspects of this compound. Information regarding its environmental impact and degradation pathways is not discussed.
A: this compound is classified as a poorly water-soluble drug, which contributes to its low and variable bioavailability. []
A: Formulating this compound as nanoparticles, using specific excipients in dispersible tablets, and employing transmucosal delivery systems are among the strategies explored to enhance its dissolution and absorption. [, ]
ANone: The potential immunogenicity of this compound is not a primary focus in the provided papers. Further research could explore whether this compound elicits any significant immune responses and, if so, what strategies might be employed to mitigate potential immunogenicity.
ANone: Information regarding this compound's interactions with drug transporters is not available in the provided research papers. Investigation into potential interactions with transporters like P-glycoprotein (P-gp) would be valuable to understand its absorption, distribution, and elimination profiles comprehensively.
ANone: While the provided papers mention this compound's extensive metabolism, specific details regarding its potential to induce or inhibit drug-metabolizing enzymes are not extensively discussed. Further research is warranted to explore these aspects, especially considering potential drug-drug interactions.
ANone: The provided papers focus on characterizing this compound rather than comparing its performance with alternative calcium channel blockers or antihypertensive agents. Comparative studies assessing the efficacy, safety, cost, and environmental impact of this compound versus other treatment options would be valuable for clinicians and healthcare systems.
ANone: Specific information regarding the recycling and waste management of this compound is not a focus in the provided research papers.
ANone: The provided papers highlight the use of various research tools and resources for studying this compound, including:
- Animal Models: Well-established animal models like SHR and renal hypertensive dogs have been instrumental in understanding its efficacy and mechanism of action. [, , ]
- In Vitro Systems: Isolated tissue preparations and cell cultures have been essential for investigating its cellular and molecular effects. [, , , ]
- Analytical Techniques: Advanced analytical methods, including HPLC, play a crucial role in quantifying this compound and studying its pharmacokinetic properties. []
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